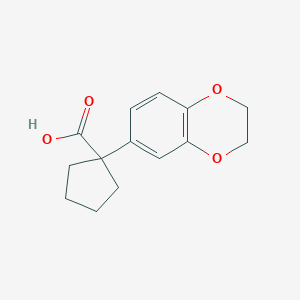![molecular formula C16H14Br2N4O3 B2428744 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311904-49-0](/img/no-structure.png)
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione, also known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research due to its ability to mimic the effects of endogenous cAMP.
Mechanism of Action
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione acts as a cAMP analog by binding to and activating downstream effectors of cAMP, such as PKA and EPAC. PKA is a serine/threonine kinase that phosphorylates target proteins, whereas EPAC is a guanine nucleotide exchange factor that activates small GTPases. The activation of PKA and EPAC by 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione leads to a wide range of cellular responses, including changes in gene expression, ion channel function, and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione are diverse and depend on the specific cellular context. In general, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to increase intracellular cAMP levels, activate PKA and EPAC, and modulate ion channel function and neurotransmitter release. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been shown to induce cell differentiation and inhibit cell proliferation in certain cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in lab experiments is its ability to mimic the effects of endogenous cAMP without being rapidly degraded by phosphodiesterases. This allows for sustained activation of downstream effectors of cAMP and more reliable experimental outcomes. However, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione can also have off-target effects and may not fully recapitulate the effects of endogenous cAMP in all cellular contexts.
Future Directions
There are many potential future directions for research involving 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione. One area of interest is the development of more specific analogs of cAMP that can selectively activate PKA or EPAC. Another area of interest is the investigation of the role of cAMP signaling in various disease states, such as cancer and neurological disorders. Additionally, the use of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in combination with other tools, such as optogenetics and CRISPR/Cas9, may allow for more precise control of cellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves several steps, starting with the protection of the 3'- and 5'-hydroxyl groups of adenosine with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively. The protected adenosine is then reacted with 4-bromobenzyl bromide to form the 4-bromobenzyl adenosine intermediate. The intermediate is then reacted with 8-bromo-adenosine to form the final product, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione.
Scientific Research Applications
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is widely used in scientific research as a tool to study the effects of cAMP on cellular signaling pathways. It can be used to activate downstream effectors of cAMP, such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), and to investigate the role of cAMP in various cellular processes, such as gene expression, cell proliferation, and differentiation. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been used to study the effects of cAMP on ion channel function and neurotransmitter release.
properties
CAS RN |
1311904-49-0 |
|---|---|
Molecular Formula |
C16H14Br2N4O3 |
Molecular Weight |
470.121 |
IUPAC Name |
8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
BLUJFMCVWLQEGR-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



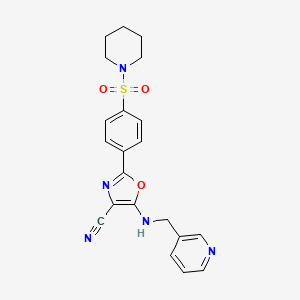
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)
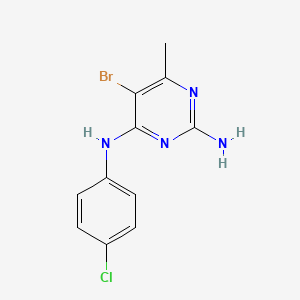

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428671.png)
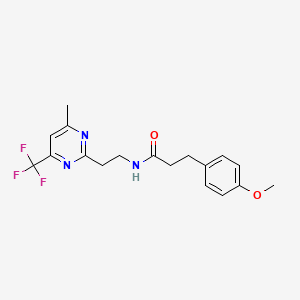

![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
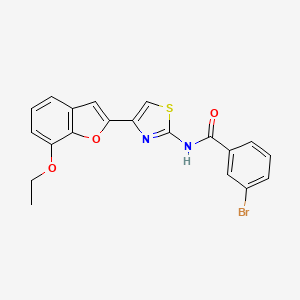
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
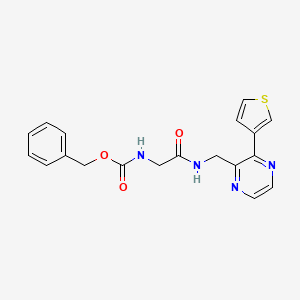
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)
